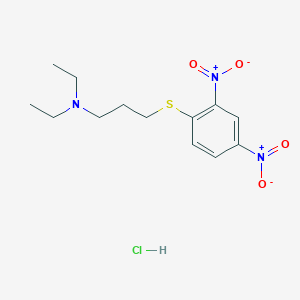
3-(2,4-dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dinitrophenyl group attached to a sulfanyl linker, leading to a diethylamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride typically involves the following steps:
Nitration: The starting material, 2,4-dinitroaniline, undergoes nitration to introduce the nitro groups at the 2 and 4 positions of the benzene ring.
Sulfonation: The nitro-substituted aniline is then sulfonated to introduce the sulfanyl group.
Amination: The sulfonated compound is further reacted with diethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions under specific conditions to ensure high yield and purity. The process involves the use of catalysts and solvents that are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,4-Dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions can occur at the nitro or sulfanyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxo derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Different derivatives based on the substituents introduced.
Aplicaciones Científicas De Investigación
3-(2,4-Dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in biochemical assays and studies involving enzyme inhibition or activation.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-(2,4-dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
3-(2,4-Dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride can be compared with other similar compounds, such as:
3-(2,4-Dinitrophenyl)sulfanyl-N,N-dimethylethan-1-amine;hydrochloride
3-(2,4-Dinitrophenyl)sulfanyl-N-ethyl-N-methylethan-1-amine;hydrochloride
3-(2,4-Dinitrophenyl)sulfanyl-N,N-diisopropylpropan-1-amine;hydrochloride
Propiedades
Número CAS |
7579-63-7 |
|---|---|
Fórmula molecular |
C13H20ClN3O4S |
Peso molecular |
349.83 g/mol |
Nombre IUPAC |
3-(2,4-dinitrophenyl)sulfanyl-N,N-diethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19N3O4S.ClH/c1-3-14(4-2)8-5-9-21-13-7-6-11(15(17)18)10-12(13)16(19)20;/h6-7,10H,3-5,8-9H2,1-2H3;1H |
Clave InChI |
JZVXMQNKWPDOCN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


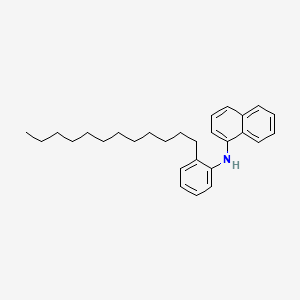
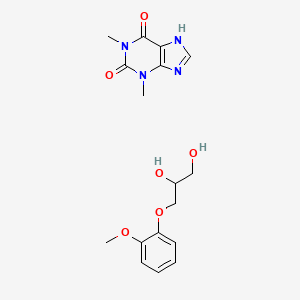
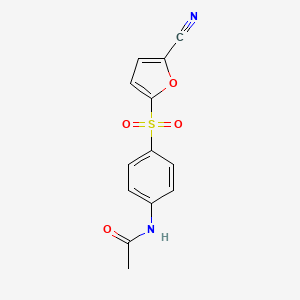

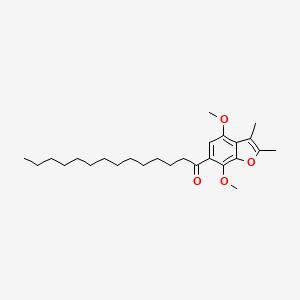
![Butane, 1-[2-(1,1-dimethylethoxy)ethoxy]-](/img/structure/B15346536.png)
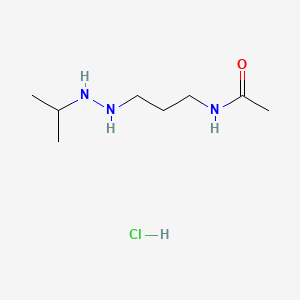
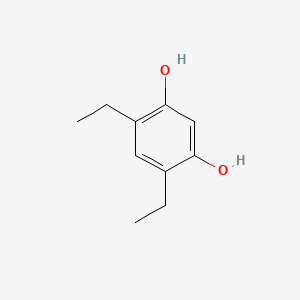



![1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B15346573.png)


